molecular formula C7H8O2 B1265680 2-Propionylfuran CAS No. 3194-15-8

2-Propionylfuran

Cat. No. B1265680
CAS RN: 3194-15-8
M. Wt: 124.14 g/mol
InChI Key: HCPORNAVHSWTOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 2-Propionylfuran derivatives can be achieved through various methods, including sequential [2+2] cycloaddition-nucleophilic addition reactions and multicomponent synthesis approaches. For instance, 2-Aminofuran derivatives have been synthesized via a formal [2+2] cycloaddition-retroelectrocyclization of 3-(1-azulenyl or N,N-dimethylanilino)-2-propyn-1-ols with tetracyanoethylene, followed by an intramolecular nucleophilic addition (Shoji et al., 2017). Additionally, highly functionalized 2,2′-bifurans and 2-(thiophen-2-yl)furans have been efficiently synthesized through a multicomponent synthesis involving furan- or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate (Sayahi et al., 2015).

Molecular Structure Analysis The molecular structure of 2-Propionylfuran derivatives can be elucidated using techniques like single-crystal X-ray structural analysis, as demonstrated in the synthesis of 2-aminofuran and 6-aminopentafulvene derivatives, confirming their structural attributes (Shoji et al., 2017).

Chemical Reactions and Properties 2-Propionylfuran derivatives exhibit diverse chemical reactivity, enabling their transformation into a variety of functionalized compounds. For example, 2-aminofuran derivatives can be converted into 6-aminofulvene derivatives upon reaction with various amines (Shoji et al., 2017). The synthesis processes often involve smooth addition reactions and can proceed under mild conditions.

Physical Properties Analysis The physical properties of 2-Propionylfuran derivatives, such as boiling points, solubility, and stability, can be significantly influenced by their molecular structure. For instance, derivatives like 2-Methyltetrahydrofuran (2-MeTHF) derived from renewable resources exhibit remarkable stability and low miscibility with water, making them appealing for applications in synthesis involving organometallics and organocatalysis (Pace et al., 2012).

Chemical Properties Analysis The chemical properties of 2-Propionylfuran derivatives, such as reactivity towards nucleophiles and electrophiles, enable a wide range of chemical transformations. These derivatives can undergo reactions like palladium-catalyzed coupling and propargyl-allenyl isomerization, facilitating the synthesis of diverse furan-containing compounds (Shen et al., 2009).

Scientific Research Applications

Furans and their derivatives have a wide range of applications across various scientific fields . Here are some of the fields where they are used:

  • Textiles, Paints and Coatings : Furans are used in the production of textiles and in the formulation of paints and coatings .
  • Energy Sector : They are used in the energy sector, possibly as a component of biofuels .
  • Polymers and Plastics : Furans serve as building blocks in the synthesis of polymers and plastics .
  • Pharmacy : Certain furan derivatives have pharmaceutical applications .
  • Aerospace and Automotive Industries : Furans are used in various applications in these industries .
  • Flavors and Fragrances : Some furan derivatives are used in the flavor and fragrance industry due to their unique aroma profiles .
  • Material Sciences : Furans can be used in the development of new materials, including high-performance polymers .
  • Sugar Chemistry : Furans are involved in sugar chemistry, possibly in the transformation of biomass into valuable chemicals .
  • Wood Industry : Furans are used in the wood industry, possibly in the production of resins .
  • Flavors and Fragrances : Some furan derivatives are used in the flavor and fragrance industry due to their unique aroma profiles .
  • Material Sciences : Furans can be used in the development of new materials, including high-performance polymers .
  • Sugar Chemistry : Furans are involved in sugar chemistry, possibly in the transformation of biomass into valuable chemicals .
  • Wood Industry : Furans are used in the wood industry, possibly in the production of resins .

Safety And Hazards

2-Propionylfuran is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye/face protection .

properties

IUPAC Name

1-(furan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-2-6(8)7-4-3-5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPORNAVHSWTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185778
Record name 1-(2-Furyl)propan-1-one
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-(2-Furanyl)-1-propanone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Propionylfuran

CAS RN

3194-15-8
Record name 2-Propionylfuran
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Record name 1-Propanone, 1-(2-furanyl)-
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Record name 2-Propionylfuran
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Record name 1-(2-Furyl)propan-1-one
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Record name 1-(2-furyl)propan-1-one
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Record name 1-(2-FURYL)PROPAN-1-ONE
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Record name 1-(2-Furanyl)-1-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040280
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

28 - 29 °C
Record name 1-(2-Furanyl)-1-propanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040280
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In 50 ml of toluene were dissolved 3.7 g (0.05 mole) of propionic acid and 10.26 g (0.06 mole) of monochloroacetic anhydride. To the resulting solution were added 5.36 g (0.065 mole) of 2-methylfuran and 0.71 g of boron trifluoride-diethyl ether complex and the resulting mixture was then stirred at 50° C. for 7 hours. After completion of the reaction, the reaction solution was cooled and washed successively with 5% aqueous sodium carbonate solution and water. The organic layer was concentrated under reduced pressure and the resulting concentrated residue was then purified by silica gel-filled column chromatography to obtain 2.96 g of 2-propionylfuran.
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
10.26 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
42.8%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
199
Citations
GCA Luijkx, W van der Horst, SOA Koskinen… - Journal of analytical and …, 1994 - Elsevier
… 5-methyl-2-furaldehyde, 2-acetylfuran and 2-propionylfuran led to the formation of 1,4-… ring, but in the case of 2-acetylfuran or 2-propionylfuran it also reduced the selectivity towards the …
Number of citations: 26 www.sciencedirect.com
G Hu, M Hernandez, H Zhu, S Shao - Journal of Chromatography A, 2013 - Elsevier
… 3(2H)-furanone (4-HDMF), 2-furoic acid (2-FA), 2-furaldehyde (2-F), 3-furaldehyde (3-F), 2-acetylfuran (2-AF), 5-methyl-2-furaldehyde (5-MFD), methyl 2-furoate (MFT), 2-propionylfuran (…
Number of citations: 22 www.sciencedirect.com
H Xu, X Zhang, E Karangwa - RSC advances, 2016 - pubs.rsc.org
… , ethylpyrazine, 2-ethyl-6-methylpyrazine, 2-methyl-3-(2-thienyldithio) thiophene, and furfural showed a significant and positive contribution to inhibition ability, while 2-propionylfuran …
Number of citations: 11 pubs.rsc.org
JV HEID, R LEVINE - The Journal of Organic Chemistry, 1948 - ACS Publications
… (b) 2-Propionylfuran. The procedure followed was the same as that for 2-acetylfuran with the … (81%) of 2-propionylfuran, bp 61-63 at 6 mm., was obtained. Its semicarbazone melted at …
Number of citations: 40 pubs.acs.org
AF Oleinik, GA Modnikova, TI Vozyakova… - Chemistry of …, 1975 - Springer
… 2-propionylfuran was isolated from the reaction with 40 g (320 mmole) of 2-propionylfuran. … mp 53-54 ~ 14.62 g of 5-(p-chlorophenyl)-2-propionylfuran (lllb) (see Table 2), and 0.43 g of a …
Number of citations: 1 link.springer.com
L Paravisini, A Prot, C Gouttefangeas, C Moretton… - Food chemistry, 2015 - Elsevier
… In addition, 2-propionylfuran and 2-acetyl-5-methylfuran were tentatively identified and the panellists reported a floral note for the latter. Here, MDGC analyses produced results that …
Number of citations: 31 www.sciencedirect.com
W Gruber - Canadian Journal of Chemistry, 1953 - cdnsciencepub.com
… To investigate the behavior of a 5-alkyl substituted 2-furylketone, 5-niethyl-2propionylfuran (I, … Thirteen grams of 2-propionylfuran was sealed in a tube with 30 ml. of saturated alcoholic …
Number of citations: 34 cdnsciencepub.com
J Ramonczai, L Vargha - Journal of the American Chemical …, 1950 - ACS Publications
For continuation of our studies on furan com-pounds1 we needed ketonederivatives as starting materials. Though several furyl ketones are described, most of them are difficult to …
Number of citations: 16 pubs.acs.org
J Lu, SB Park, HY Lee, HY Kang - 한국가구학회지, 2009 - dbpia.co.kr
… But peculiarly 2-acetylfuran, phenol and 2-propionylfuran increased with heating time. Among ketone compounds, the contents of 2-propanone, 2-pentanone, 3-petanone, 3-hexanone …
Number of citations: 2 www.dbpia.co.kr
DD Weller, GR Luellen, DL Weller - The Journal of Organic …, 1982 - ACS Publications
… Ether was evaporated and excess 2propionylfuran (62.81 g, 81% of theoretical) was recovered by Kugelrohr distillation [150 C (1 mmHg)], leaving 54.23 g (99%) of 5b as an amber-…
Number of citations: 25 pubs.acs.org

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